Ethyl 5-(2-hydroxypropan-2-yl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate
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Overview
Description
ETHYL 5-(1-HYDROXY-1-METHYLETHYL)-4-ISOPROPENYL-3-ISOXAZOLECARBOXYLATE is a synthetic organic compound with a complex structure It is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
The synthesis of ETHYL 5-(1-HYDROXY-1-METHYLETHYL)-4-ISOPROPENYL-3-ISOXAZOLECARBOXYLATE involves multiple steps. One common method includes the reaction of a suitable precursor with ethyl chloroformate under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the isoxazole ring. The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yield and purity of the final product .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and yield of the compound .
Chemical Reactions Analysis
ETHYL 5-(1-HYDROXY-1-METHYLETHYL)-4-ISOPROPENYL-3-ISOXAZOLECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
ETHYL 5-(1-HYDROXY-1-METHYLETHYL)-4-ISOPROPENYL-3-ISOXAZOLECARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 5-(1-HYDROXY-1-METHYLETHYL)-4-ISOPROPENYL-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 5-(1-HYDROXY-1-METHYLETHYL)-4-ISOPROPENYL-3-ISOXAZOLECARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 4-(1-HYDROXY-1-METHYLETHYL)-2-PROPYLIMIDAZOLE-5-CARBOXYLATE: This compound has a similar structure but contains an imidazole ring instead of an isoxazole ring.
ETHYL 4-(1-HYDROXY-1-METHYLETHYL)-2-PROPYLIMIDAZOLE-5-CARBOXYLIC ACID: Another similar compound with a carboxylic acid group instead of an ester group.
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 5-(2-hydroxypropan-2-yl)-4-prop-1-en-2-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-6-16-11(14)9-8(7(2)3)10(17-13-9)12(4,5)15/h15H,2,6H2,1,3-5H3 |
InChI Key |
BZZKRNRVRJDHBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=C)C)C(C)(C)O |
Origin of Product |
United States |
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